2-ethyl-2-[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl dinonan-1-oate 2-ethyl-2-[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl dinonan-1-oate
Brand Name: Vulcanchem
CAS No.: 15834-06-7
VCID: VC0090987
InChI: InChI=1S/C31H58O6/c1-5-9-12-15-17-20-23-29(33)36-26-31(8-4,25-35-28(32)22-19-14-11-7-3)27-37-30(34)24-21-18-16-13-10-6-2/h5-27H2,1-4H3
SMILES: CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCCCC
Molecular Formula: C31H58O6
Molecular Weight: 526.8 g/mol

2-ethyl-2-[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl dinonan-1-oate

CAS No.: 15834-06-7

Main Products

VCID: VC0090987

Molecular Formula: C31H58O6

Molecular Weight: 526.8 g/mol

2-ethyl-2-[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl dinonan-1-oate - 15834-06-7

CAS No. 15834-06-7
Product Name 2-ethyl-2-[[(1-oxoheptyl)oxy]methyl]propane-1,3-diyl dinonan-1-oate
Molecular Formula C31H58O6
Molecular Weight 526.8 g/mol
IUPAC Name [2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate
Standard InChI InChI=1S/C31H58O6/c1-5-9-12-15-17-20-23-29(33)36-26-31(8-4,25-35-28(32)22-19-14-11-7-3)27-37-30(34)24-21-18-16-13-10-6-2/h5-27H2,1-4H3
Standard InChIKey WISHAYXBCWYEPX-UHFFFAOYSA-N
SMILES CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCCCC
Canonical SMILES CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCCCC
PubChem Compound 85133
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator